molecular formula C11H11N3O2 B179898 ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1019-95-0

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B179898
CAS RN: 1019-95-0
M. Wt: 217.22 g/mol
InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (EPTC) is an organic compound with a wide range of applications in scientific research. It is a derivative of 1,2,4-triazole, a five-membered ring heterocyclic compound containing two nitrogen atoms, and is used as a starting material in the synthesis of other compounds. EPTC is a versatile reagent that has been used in a variety of chemical reactions, including the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Pharmaceutical Applications

1,2,4-Triazoles, including derivatives like ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate, are known for their broad range of biological activities. They have been studied for their potential use in treating various diseases due to their antimicrobial, antitumoral, and antiviral properties. For instance, certain triazole compounds have shown potent antiproliferative effects against specific cancer cell lines .

Organocatalysis

Triazoles are also utilized in organocatalysis due to their ability to facilitate chemical reactions. They can act as catalysts in various organic transformations, which is essential for creating complex molecules for pharmaceuticals and other chemical products .

Material Science

In the field of material science, triazoles contribute to the development of new materials with unique properties. Their incorporation into polymers can lead to enhanced stability and functionality of materials used in various industries .

Supramolecular Chemistry

The structural motif of triazoles makes them suitable for use in supramolecular chemistry. They can form complex structures with other molecules, which is useful in creating intricate molecular assemblies for nanotechnology applications .

Bioconjugation and Chemical Biology

Triazoles are used in bioconjugation techniques to attach biomolecules to one another or to solid supports. This is particularly useful in chemical biology for studying biological systems and developing diagnostic tools .

Fluorescent Imaging

Due to their fluorescent properties, triazoles can be used in imaging techniques. They help in visualizing biological processes and structures by acting as fluorescent markers .

properties

IUPAC Name

ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTNIWJUEHOJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425083
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate

CAS RN

1019-95-0
Record name ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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